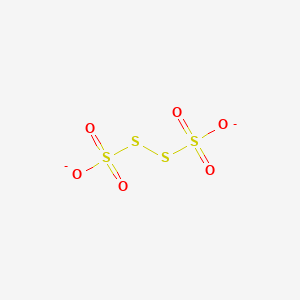

Tetrathionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrathionate(2-) is a this compound ion and a sulfur oxide. It is a conjugate base of a this compound(1-).

Aplicaciones Científicas De Investigación

Kinetics of Tetrathionate Decomposition

This compound plays a significant role in thiosulfate degradation during gold leaching with ammoniacal thiosulfate solution, impacting gold recovery. Studies have explored its decomposition kinetics in alkaline solutions, revealing first-order reactions with respect to both this compound and hydroxide, and detailing the reaction pathways and stoichiometry (Zhang & Dreisinger, 2002).

Microbial Utilization of this compound

Research indicates some bacteria use this compound as an electron acceptor, produced in vertebrate intestinal mucosa during inflammation. This process is linked to bacterial growth stimulation under specific conditions, revealing insights into bacterial energy metabolism and the role of this compound in gut microbiota (Liu et al., 2013).

This compound in Microbial Fuel Cells

This compound's biodegradation has been studied in acidic conditions in microbial fuel cells (MFCs), particularly concerning mining process waters. This research demonstrates this compound's potential as an electron donor for biological electricity production, expanding understanding of bioenergy applications (Sulonen et al., 2015).

Role in this compound Oxidation

Investigations into this compound hydrolase, crucial for sulfur-oxidizing bacteria when utilizing this compound as an energy source, have been conducted. These studies provide insights into the biochemical pathways involved in this compound oxidation and its environmental implications (Kanao et al., 2007).

Interaction with Sulfide Minerals

Studies have shown that tetrathionates can alter the surface chemistry of sulfide minerals, affecting their flotation response. This research contributes to understanding mineral processing and extractive metallurgy, highlighting the chemical interactions of tetrathionates with mineral surfaces (Mhonde et al., 2021).

This compound in Mammalian Systems

Research on mammalian thioredoxin reductase (TR1) suggests its role in reducing this compound in vitro, impacting the gut microbiome, especially during inflammation. This study broadens understanding of this compound's biological roles in mammalian systems (Narayan et al., 2015).

Propiedades

Número CAS |

15536-54-6 |

|---|---|

Fórmula molecular |

O6S4-2 |

Peso molecular |

224.3 g/mol |

InChI |

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

Clave InChI |

HPQYKCJIWQFJMS-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-] |

SMILES canónico |

[O-]S(=O)(=O)SSS(=O)(=O)[O-] |

| 15536-54-6 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)

![N-[3-(cyclohexylthio)propyl]-1-[(4-methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]-3-piperidinecarboxamide](/img/structure/B1226510.png)

![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)

![3-[5-(4-Hydroxydithiolan-3-yl)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B1226513.png)

![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)